molecular formula C16H21NO4 B2509356 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide CAS No. 2320923-27-9

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide

Cat. No.: B2509356
CAS No.: 2320923-27-9
M. Wt: 291.347
InChI Key: NUDAZVIZHFJRHP-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety, which is a structure consisting of two furan rings connected by a single bond. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with appropriate reagents to introduce the hydroxyethyl and dimethylbutanamide groups. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction can be carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions. Additionally, the use of continuous flow reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bifuran moiety is particularly reactive and can participate in a range of transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran diols, while reduction can yield bifuran alcohols.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential biological activity.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit the activity of certain enzymes involved in lipid synthesis, making it a potential therapeutic agent for metabolic disorders . The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide stands out due to its specific combination of functional groups. The presence of the hydroxyethyl and dimethylbutanamide groups imparts unique reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)9-15(19)17-10-11(18)12-6-7-14(21-12)13-5-4-8-20-13/h4-8,11,18H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDAZVIZHFJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(O1)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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